N-({1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide
Description
N-({1-[(2-Fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide is a benzodiazole-derived compound featuring:
- A 1H-1,3-benzodiazole (benzimidazole) core.
- A 2-fluorophenylmethyl substituent at the N1 position.
- A furan-2-carboxamide group attached via a methylene bridge at the C2 position.
The 2-fluorophenyl group enhances lipophilicity and may influence binding affinity through electron-withdrawing effects, while the furan carboxamide contributes to hydrogen-bonding interactions .
Properties
IUPAC Name |
N-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c21-15-7-2-1-6-14(15)13-24-17-9-4-3-8-16(17)23-19(24)12-22-20(25)18-10-5-11-26-18/h1-11H,12-13H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWLQHXZBQVLEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of o-Phenylenediamine with Glyoxylic Acid
o-Phenylenediamine reacts with glyoxylic acid under acidic conditions (e.g., HCl or H₂SO₄) to form 1H-benzodiazole-2-carbaldehyde. This step establishes the benzodiazole scaffold with a formyl group at the 2-position, which is critical for subsequent functionalization.
Reaction Conditions
Alternative Carbonyl Sources
Substituting glyoxylic acid with furan-2-carboxaldehyde derivatives introduces variability in the benzodiazole’s 2-position substituents. However, this approach is less common due to competing side reactions.
Reductive Amination for Methylamine Linker
The formyl group at the benzodiazole’s 2-position is converted to a methylamine linker via reductive amination.
Sodium Cyanoborohydride-Mediated Reduction
1-[(2-fluorophenyl)methyl]-1H-benzodiazole-2-carbaldehyde reacts with methylamine in the presence of NaBH₃CN to form N-({1-[(2-fluorophenyl)methyl]-1H-benzodiazol-2-yl}methyl)methylamine.
Key Parameters
-
Solvent : Methanol or ethanol
-
pH : 6–7 (buffered with acetic acid)
-
Temperature : 25–30°C
Amide Coupling with Furan-2-carboxylic Acid
The final step involves coupling the methylamine intermediate with furan-2-carboxylic acid to form the target carboxamide.
Carbodiimide-Mediated Coupling
Activation of furan-2-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU facilitates amide bond formation with the methylamine intermediate.
Representative Protocol
Industrial-Scale Considerations
Continuous flow reactors improve efficiency for large-scale synthesis, reducing reaction times by 30–40% compared to batch processes.
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies and their performance metrics:
Challenges and Optimization Strategies
Purification Difficulties
The final product often requires chromatographic purification due to byproducts from incomplete alkylation or amidation. Gradient elution with ethyl acetate/hexane (1:3 to 1:1) effectively isolates the target compound.
Solubility Issues
The hydrochloride salt form enhances solubility in aqueous media, facilitating biological testing.
Chemical Reactions Analysis
Types of Reactions
N-({1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-({1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to the biological activities associated with benzimidazole derivatives.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors, to elucidate its mechanism of action.
Chemical Biology: It serves as a probe to study the structure-activity relationships of benzimidazole derivatives and their biological effects.
Pharmaceutical Development: The compound is explored as a lead molecule for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-({1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting enzyme activity or disrupting cellular processes . The fluorophenylmethyl group may enhance binding affinity and specificity to the target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Benzimidazole/Benzodiazole Derivatives
The target compound is compared to analogs with modifications in:
N1-substituents (arylalkyl groups).
C2-linker and carboxamide groups .
Halogen or functional group placement .
Table 1: Key Structural and Physicochemical Comparisons
(a) Enzyme Inhibition Potential
- Compounds with chlorophenyl or fluorophenyl groups (e.g., ) show elastase or pesticidal activity, suggesting halogen placement critically impacts target engagement .
- The target compound’s 2-fluorophenyl group may improve selectivity for enzymes sensitive to electron-deficient aromatic systems.
(b) Antioxidant and Antimicrobial Activity
Physicochemical Properties
- Lipophilicity: The 2-fluorophenyl group increases logP compared to chlorophenyl or phenoxypropyl analogs, favoring blood-brain barrier penetration .
- Hydrogen-Bonding Capacity: The furan carboxamide’s carbonyl and NH groups provide H-bond donors/acceptors absent in N-methylated analogs () .
- Metabolic Stability : Piperidine-containing analogs () may resist oxidation better than fluorophenyl derivatives due to steric hindrance .
Biological Activity
N-({1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide, with the CAS number 920113-34-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is CHFNO, with a molecular weight of 349.4 g/mol. The compound features a furan ring and a benzodiazole moiety, which are known to confer various biological activities.
Structural Representation
| Property | Value |
|---|---|
| CAS Number | 920113-34-4 |
| Molecular Formula | CHFNO |
| Molecular Weight | 349.4 g/mol |
| Chemical Structure | Chemical Structure |
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It may influence key signaling pathways such as PI3K/Akt and MAPK, which are critical in cancer progression and cell survival.
- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity, potentially protecting cells from oxidative stress.
Therapeutic Implications
Due to its biological activities, this compound is being investigated for its potential therapeutic applications in:
- Cancer Treatment : Its ability to inhibit tumor growth and induce apoptosis in cancer cells makes it a candidate for further development as an anticancer agent.
- Neuroprotection : The antioxidant properties could also be beneficial in neurodegenerative diseases.
In Vitro Studies
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were found to be comparable to established chemotherapeutics.
Animal Models
In vivo studies using murine models have shown promising results regarding tumor reduction and improved survival rates when treated with this compound. These findings suggest that it may enhance the efficacy of existing cancer therapies.
Comparative Analysis
A comparative analysis of various compounds with similar structures revealed that this compound had superior activity against certain cancer cell lines compared to others.
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N-({1-[(2-fluorophenyl)methyl]-1H-benzodiazol}) | 15 | MCF7 (Breast Cancer) |
| N-(Benzimidazole derivative) | 30 | A549 (Lung Cancer) |
| N-({1-[Fluorophenyl]methyl}-furan derivative) | 25 | HeLa (Cervical Cancer) |
| N-({1-[(2-fluorophenyl)methyl]-1H-benzodiazol}) | 10 | MCF7 (Breast Cancer) |
Q & A
Q. Basic
| Technique | Key Data | Reference |
|---|---|---|
| FT-IR | N-H (3240–3295 cm⁻¹), C=O amide (1645–1670 cm⁻¹), aromatic C=C (1558–1614 cm⁻¹) | |
| 1H NMR | Amide protons (δ 11.19–12.14 ppm), benzimidazole aromatic protons (δ 7.2–8.1 ppm) | |
| 13C NMR | Carbonyl carbons (δ 157–178 ppm), fluorophenyl quaternary carbons (δ 115–160 ppm) | |
| X-ray Diffraction | Confirms planarity of the amide moiety (dihedral angle: 9.71° between benzimidazole and furan rings) |
How can researchers optimize reaction yields while minimizing side products during synthesis?
Q. Advanced
- Solvent Selection : Use polar aprotic solvents (DMF, acetonitrile) to enhance reactivity and reduce byproducts .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 18 h to 2 h) and improves yield by 15–20% .
- Catalytic Additives : Additives like DMAP (4-dimethylaminopyridine) enhance coupling efficiency .
- Real-Time Monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) tracks progress .
How should researchers resolve structural ambiguities when spectroscopic data conflicts (e.g., unexpected NMR shifts)?
Q. Advanced
- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to assign proton-carbon correlations and detect spin-spin coupling .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., N-(2-nitrophenyl)furan-2-carboxamide) to identify substituent effects on chemical shifts .
- Crystallographic Data : X-ray structures resolve conformational ambiguities, such as intramolecular H-bonding (N1⋯O3, 2.615 Å) .
What strategies are used to evaluate structure-activity relationships (SAR) for this compound’s biological activity?
Q. Advanced
- Substituent Variation : Synthesize derivatives with halogen (Cl, Br) or methoxy groups on the benzimidazole or furan rings to assess impact on bioactivity .
- In Vitro Assays :
- Anticancer : MTT assay against HeLa or MCF-7 cells (IC50 < 10 µM indicates potency) .
- Antimicrobial : Disk diffusion assays (zone of inhibition >15 mm at 50 µg/mL) .
- Data Correlation : Use QSAR models to link electronic parameters (e.g., Hammett constants) with activity trends .
What computational methods predict this compound’s binding affinity to target proteins?
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., topoisomerase II). Key interactions include H-bonds with amide groups and π-π stacking with benzimidazole .
- MD Simulations : GROMACS or AMBER assesses stability of protein-ligand complexes over 100 ns trajectories. Root-mean-square deviation (RMSD < 2 Å indicates stable binding) .
How can solubility challenges in biological assays be addressed?
Q. Advanced
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug Design : Introduce phosphate esters or PEGylated derivatives to improve bioavailability .
- Surfactant Use : Polysorbate-80 (0.1% w/v) stabilizes colloidal dispersions in cell culture media .
What analytical workflows validate purity for publication or regulatory compliance?
Q. Advanced
- HPLC-PDA/MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) with UV (254 nm) and MS detection (m/z [M+H]+) ensures >99% purity .
- Elemental Analysis : C, H, N content within ±0.4% of theoretical values confirms stoichiometric integrity .
- Thermogravimetric Analysis (TGA) : Confirms absence of solvent residues (weight loss <0.5% at 150°C) .
How do reaction conditions influence regioselectivity in benzimidazole functionalization?
Q. Advanced
- Acid/Base Control : Alkaline conditions (K2CO3 in DMF) favor N-alkylation over O-alkylation during benzimidazole synthesis .
- Temperature Effects : Lower temps (0–5°C) suppress side reactions (e.g., dimerization) during furan coupling .
- Protecting Groups : Boc protection of amines prevents unwanted nucleophilic attacks .
What mechanistic insights explain contradictory biological activity data across studies?
Q. Advanced
- Metabolic Stability : Cytochrome P450 assays (e.g., CYP3A4) identify rapid degradation pathways (t1/2 < 30 min) .
- Membrane Permeability : Caco-2 cell monolayer assays (Papp < 1×10⁻⁶ cm/s) indicate poor absorption .
- Off-Target Effects : Kinase profiling (e.g., Eurofins Panlabs) detects unintended inhibition (≥50% at 10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
